Piperidine, 1-(1,3,3,5-tetramethylcyclohexyl)-
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Overview
Description
Piperidine, 1-(1,3,3,5-tetramethylcyclohexyl)-: is an organic compound with the molecular formula C15H29N. This compound features a piperidine ring substituted with a 1,3,3,5-tetramethylcyclohexyl group. Piperidine derivatives are known for their significant roles in pharmaceuticals and organic synthesis due to their unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hydrogenation of Pyridine: One common method for synthesizing piperidine derivatives involves the hydrogenation of pyridine over a molybdenum disulfide catalyst.
Cyclization Reactions: Cyclization of appropriate precursors under specific conditions can also yield piperidine derivatives.
Industrial Production Methods: Industrial production often involves the hydrogenation of pyridine using a molybdenum disulfide catalyst. This method is favored due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with piperidine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, molybdenum disulfide catalyst.
Substitution: Various nucleophiles under appropriate conditions.
Major Products: The major products depend on the specific reactions and conditions but often include various substituted piperidines and related compounds .
Scientific Research Applications
Chemistry: Piperidine derivatives are widely used as building blocks in organic synthesis due to their reactivity and structural versatility .
Biology and Medicine: In medicinal chemistry, piperidine derivatives are crucial for the development of pharmaceuticals, including antihypertensive, anticancer, and antimicrobial agents .
Industry: Industrially, these compounds are used in the synthesis of various chemicals and materials, including polymers and agrochemicals .
Mechanism of Action
The mechanism of action for piperidine derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. For example, some piperidine derivatives inhibit enzymes involved in cancer cell proliferation .
Comparison with Similar Compounds
Pyridine: A six-membered ring with one nitrogen atom, similar to piperidine but aromatic.
Piperazine: Contains two nitrogen atoms in a six-membered ring, used in various pharmaceuticals.
Pyrrolidine: A five-membered ring with one nitrogen atom, also used in organic synthesis.
Uniqueness: Piperidine, 1-(1,3,3,5-tetramethylcyclohexyl)-, is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other piperidine derivatives .
Properties
CAS No. |
685088-10-2 |
---|---|
Molecular Formula |
C15H29N |
Molecular Weight |
223.40 g/mol |
IUPAC Name |
1-(1,3,3,5-tetramethylcyclohexyl)piperidine |
InChI |
InChI=1S/C15H29N/c1-13-10-14(2,3)12-15(4,11-13)16-8-6-5-7-9-16/h13H,5-12H2,1-4H3 |
InChI Key |
VUSYWAZWKURZOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC(C1)(C)N2CCCCC2)(C)C |
Origin of Product |
United States |
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